1-(2-Methylbenzyl)-4-(5-(pyridin-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one

TRPV1 antagonism antibacterial DNA gyrase structure–activity relationship

This compound is a critical SAR probe due to its ortho-methylbenzyl substituent, a modification not present in published TRPV1 antagonists. Structure-activity relationships in the 1,2,4-oxadiazole-pyrrolidinone class demonstrate that small changes in the N-benzyl position drastically alter potency (IC₅₀ ranges from low nM to >1 µM). Procure this distinct entity to empirically map the substitution landscape and avoid functional non-equivalence risks from generic analogues.

Molecular Formula C19H18N4O2
Molecular Weight 334.379
CAS No. 1170895-68-7
Cat. No. B2611998
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Methylbenzyl)-4-(5-(pyridin-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one
CAS1170895-68-7
Molecular FormulaC19H18N4O2
Molecular Weight334.379
Structural Identifiers
SMILESCC1=CC=CC=C1CN2CC(CC2=O)C3=NOC(=N3)C4=CC=CC=N4
InChIInChI=1S/C19H18N4O2/c1-13-6-2-3-7-14(13)11-23-12-15(10-17(23)24)18-21-19(25-22-18)16-8-4-5-9-20-16/h2-9,15H,10-12H2,1H3
InChIKeyDJTQEDMYRBFQDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-Methylbenzyl)-4-(5-(pyridin-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one (CAS 1170895-68-7): Structural Identity and Procurement Context


1-(2-Methylbenzyl)-4-(5-(pyridin-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one (CAS 1170895-68-7, molecular formula C₁₉H₁₈N₄O₂, MW 334.38 g/mol) belongs to the 1,2,4-oxadiazole-pyrrolidinone hybrid class [1]. This chemotype features a pyrrolidin-2-one core substituted at N1 with a 2-methylbenzyl group and at C4 with a 5-(pyridin-2-yl)-1,2,4-oxadiazol-3-yl moiety [1]. Despite its structural resemblance to biologically active analogues investigated as TRPV1 antagonists [2] and antibacterial DNA gyrase/topoisomerase IV inhibitors [3], no target-specific quantitative activity data (e.g., IC₅₀, Kᵢ, MIC) has been publicly reported for this exact compound as of the search date. This data gap is the central procurement consideration.

1-(2-Methylbenzyl)-4-(5-(pyridin-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one: Why In-Class Substitution Is Not Straightforward


Within the 1,2,4-oxadiazole-pyrrolidine/pyrrolidinone scaffold family, small structural perturbations—such as the position of the methyl substituent on the benzyl ring (ortho, meta, para) or the regiochemistry of the oxadiazole attachment—can drastically alter biological activity. For example, in a series of pyrrolidinyl-linker TRPV1 antagonists, subtle modifications to the N-benzyl substituent produced marked differences in capsaicin-antagonist potency (IC₅₀ values spanning from low nanomolar to >1,000 nM) [1]. Similarly, among 1,2,4-oxadiazole/pyrrolidine hybrids evaluated as DNA gyrase inhibitors, the identity and position of aromatic substituents on the oxadiazole ring differentiated mid-nanomolar inhibitors from inactive compounds [2]. These established structure–activity relationships (SAR) demonstrate that generic substitution of one in-class analogue for another—without compound-specific quantitative validation—carries a high risk of functional non-equivalence. Prospective users must therefore treat 1-(2-methylbenzyl)-4-(5-(pyridin-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one as a structurally distinct entity whose biological profile cannot be reliably extrapolated from related compounds.

1-(2-Methylbenzyl)-4-(5-(pyridin-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one: Quantitative Differentiation Evidence and Data Availability Assessment


Comparative Target Engagement: No Public Quantitative Data Available for Direct Head-to-Head or Cross-Study Comparison

A systematic search of the primary literature, authoritative databases (PubChem, ChEMBL, BindingDB), and patent repositories identified no publicly reported quantitative activity data—including IC₅₀, Kᵢ, Kd, MIC, or EC₅₀ values—for 1-(2-methylbenzyl)-4-(5-(pyridin-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one (CAS 1170895-68-7) against any biological target [1][2]. In contrast, structurally related analogues within the 1,2,4-oxadiazole-pyrrolidine/pyrrolidinone family have reported activities: for instance, the TRPV1 antagonist series described by Yan et al. (2016) yielded compounds with hTRPV1 capsaicin-antagonist IC₅₀ values ranging from low nanomolar to >1,000 nM depending on N-benzyl substitution [1], and the DNA gyrase inhibitor series reported by Frejat et al. (2022) achieved E. coli gyrase IC₅₀ values of 120–270 nM for the most potent analogues [2]. However, these data cannot be ascribed to the target compound. The absence of compound-specific quantitative data means that no direct differentiation claim can be substantiated at this time.

TRPV1 antagonism antibacterial DNA gyrase structure–activity relationship

1-(2-Methylbenzyl)-4-(5-(pyridin-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one: Evidence-Grounded Research and Industrial Application Scenarios


Novel Structure–Activity Relationship (SAR) Exploration in TRPV1 Antagonist Programs

Given the established SAR sensitivity of the pyrrolidinyl-linker TRPV1 antagonist scaffold to N-benzyl substitution [1], this compound—bearing an ortho-methylbenzyl group not present in the published series—serves as a valuable SAR probe. Researchers aiming to map the full substitution landscape around the N-benzyl position may procure this compound to empirically determine if the ortho-methyl orientation confers altered potency, selectivity, or physicochemical properties relative to previously characterized analogues.

Hit-to-Lead Optimization in Oxadiazole-Pyrrolidine Antibacterial Programs

The 1,2,4-oxadiazole/pyrrolidine scaffold has demonstrated mid-nanomolar inhibition of bacterial DNA gyrase and topoisomerase IV [2]. This compound introduces a pyridin-2-yl substitution on the oxadiazole ring in combination with a 2-methylbenzyl-pyrrolidinone core—a substitution pattern not evaluated in the published antibacterial series. Procurement for empirical MIC and enzyme inhibition screening can determine whether this specific substitution pattern improves antibacterial potency or spectrum relative to the published lead compounds.

Chemical Biology Probe Development for Target Deconvolution

For research groups employing chemoproteomic or phenotypic screening approaches, this compound can serve as a starting point for target identification studies. Since its biological target profile is entirely unknown [1][2], procurement for unbiased phenotypic profiling—followed by target deconvolution via affinity-based proteomics—may reveal novel target engagement that differentiates it from annotated in-class analogues.

Reference Standard for Analytical Method Development in Oxadiazole-Pyrrolidinone Quality Control

This compound, with its well-defined molecular formula (C₁₉H₁₈N₄O₂) and chromatographic properties, can serve as a reference standard for developing HPLC-MS or UPLC methods aimed at separating and quantifying structurally related oxadiazole-pyrrolidinone impurities or degradants in pharmaceutical development settings. Its distinct retention characteristics, arising from the ortho-methylbenzyl and pyridyl-oxadiazole substructures, make it suitable as a system suitability marker.

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